

5-Isobutylimidazolidine-2,4-dione CAS number and chemical data

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Compound of Interest

Compound Name: 5-Isobutylimidazolidine-2,4-dione

Cat. No.: B1294995

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5-Isobutylimidazolidine-2,4-dione: A Technical Overview

CAS Number: 67337-73-9

Molecular Formula: $C_7H_{12}N_2O_2$

This technical guide provides a comprehensive overview of **5-Isobutylimidazolidine-2,4-dione**, also known as 5-isobutylhydantoin. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this paper focuses on its fundamental chemical properties, a generalized synthesis approach, and the known biological activities of the broader hydantoin class of compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Chemical Data

A summary of the key chemical identifiers and properties for **5-Isobutylimidazolidine-2,4-dione** is presented in Table 1.

Table 1: Chemical Data for **5-Isobutylimidazolidine-2,4-dione**

Property	Value	Source
CAS Number	67337-73-9	[1][2]
Molecular Formula	C ₇ H ₁₂ N ₂ O ₂	[1][2]
Molecular Weight	156.18 g/mol	[1][2]
IUPAC Name	5-(2-methylpropyl)imidazolidine-2,4-dione	
Common Name	5-Isobutylhydantoin	
Appearance	Brown powder (based on supplier data)	
Purity	≥95% (typical for commercial samples)	
Storage	Sealed refrigeration	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Isobutylimidazolidine-2,4-dione** is not readily available in the cited literature, the most probable and widely used method for its preparation is the Bucherer-Bergs reaction.[1][3][4][5][6] This multicomponent reaction provides a straightforward route to 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones.

Generalized Bucherer-Bergs Synthesis of 5-Isobutylimidazolidine-2,4-dione

This protocol is a generalized procedure based on the well-established Bucherer-Bergs reaction, adapted for the synthesis of **5-Isobutylimidazolidine-2,4-dione** from isovaleraldehyde.

Objective: To synthesize **5-Isobutylimidazolidine-2,4-dione** via the Bucherer-Bergs reaction.

Reactants:

- Isovaleraldehyde (3-methylbutanal)
- Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
- Ammonium Carbonate ((NH₄)₂CO₃)
- Ethanol (or an aqueous-alcoholic mixture)
- Hydrochloric Acid (HCl) for workup

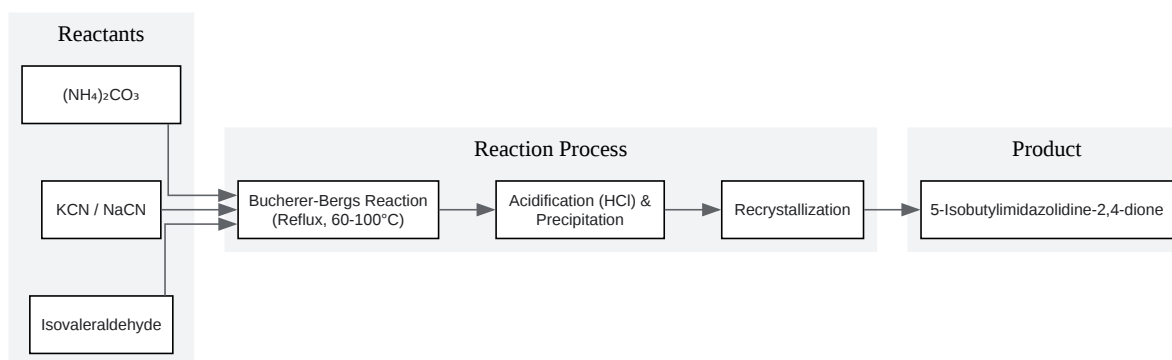
Procedure:

- In a well-ventilated fume hood, a mixture of isovaleraldehyde, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically ethanol or an aqueous ethanol mixture. The typical molar ratio of aldehyde:cyanide:carbonate is approximately 1:2:2.[3]
- The reaction mixture is heated under reflux at a temperature ranging from 60 to 100°C.[3][4] The reaction time can vary from several hours to over a day, depending on the specific substrate and conditions.
- The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then carefully acidified with hydrochloric acid to a pH of approximately 6-7. This step should be performed with extreme caution in a fume hood due to the potential release of hydrogen cyanide gas. Acidification protonates the hydantoin, causing it to precipitate.[3]
- The precipitated crude product is collected by filtration.
- The crude **5-Isobutylimidazolidine-2,4-dione** is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.

Safety Precautions: This reaction involves the use of highly toxic cyanide salts. All procedures must be carried out in a well-ventilated fume hood by trained personnel using appropriate

personal protective equipment, including gloves and safety goggles. A cyanide antidote kit should be readily available.

Below is a DOT script for the logical workflow of the Bucherer-Bergs synthesis.



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Bucherer-Bergs Synthesis Workflow

Spectroscopic and Chromatographic Data

Specific spectroscopic and chromatographic data for **5-Isobutylimidazolidine-2,4-dione** are not available in the reviewed literature. However, based on the general characteristics of similar hydantoin structures, the expected data are summarized below.

Table 2: Predicted Spectroscopic and Chromatographic Data

Technique	Expected Observations
^1H NMR	Signals corresponding to the isobutyl group protons (methyl, methylene, and methine) and the N-H protons of the hydantoin ring.
^{13}C NMR	Resonances for the carbonyl carbons of the hydantoin ring, the C5 carbon bearing the isobutyl group, and the carbons of the isobutyl substituent.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (around 3200 cm^{-1}), C=O stretching of the urea carbonyls (typically two bands in the region of $1700\text{-}1780\text{ cm}^{-1}$), and C-H stretching and bending vibrations of the isobutyl group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol) and fragmentation patterns consistent with the loss of the isobutyl group or parts thereof.
HPLC	Retention time will be dependent on the column and mobile phase used. A reversed-phase column would be a typical starting point for method development.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **5-Isobutylimidazolidine-2,4-dione**, the hydantoin scaffold is a well-known pharmacophore present in a variety of biologically active molecules. The biological activities of hydantoin derivatives are diverse and depend on the nature and position of the substituents on the hydantoin ring.

General Biological Activities of Hydantoin Derivatives

Hydantoin-containing compounds have been investigated for a wide range of therapeutic applications, including:

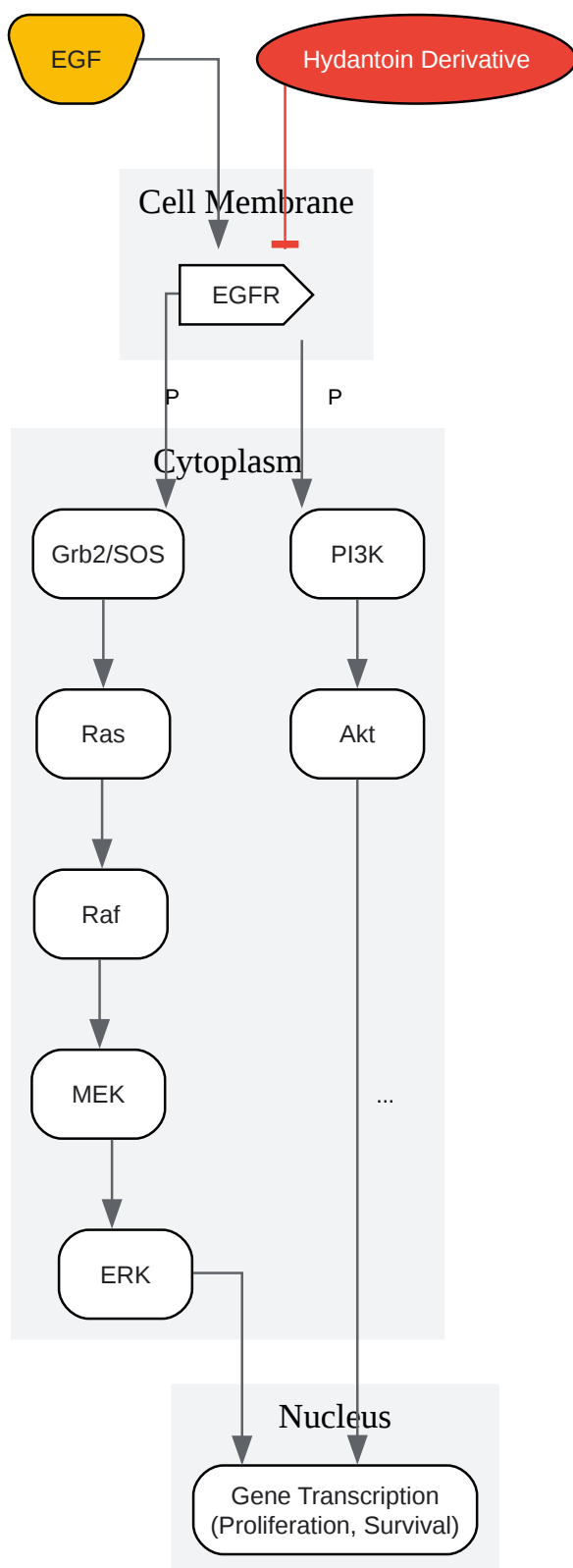
- **Anticancer Activity:** Some hydantoin derivatives have been shown to exhibit anticancer properties through various mechanisms.
- **Anticonvulsant Activity:** The hydantoin ring is a core structure in several antiepileptic drugs.
- **Antimicrobial Activity:** Various derivatives have demonstrated activity against bacteria and fungi.
- **Enzyme Inhibition:** Hydantoins have been designed to inhibit a range of enzymes.

Potential Signaling Pathway Interactions

Based on the activities of other hydantoin derivatives, **5-Isobutylimidazolidine-2,4-dione** could potentially interact with several signaling pathways. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) pathways.

EGFR Signaling Pathway: Certain hydantoin derivatives act as inhibitors of EGFR, a key regulator of cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are often dysregulated in cancer.

The following DOT script illustrates the general mechanism of EGFR inhibition by hydantoin derivatives.



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EGFR Signaling Pathway Inhibition

HDAC Inhibition: Some hydantoins function as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histones, these compounds can lead to a more open chromatin structure, allowing for the expression of tumor suppressor genes that are silenced in cancer cells.

Conclusion

5-Isobutylimidazolidine-2,4-dione is a hydantoin derivative with limited specific data in the public domain. This technical guide has provided its fundamental chemical properties and a generalized synthesis protocol based on the Bucherer-Bergs reaction. While direct experimental evidence for its biological activity is lacking, the well-documented and diverse pharmacological roles of the hydantoin scaffold suggest that this compound could be a valuable starting point for further investigation in drug discovery and development. Future research should focus on the specific synthesis, purification, and characterization of **5-Isobutylimidazolidine-2,4-dione**, followed by screening for various biological activities to elucidate its potential therapeutic applications.

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